5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S13568058
CAS No.
M.F
C13H9FN2
M. Wt
212.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Product Name

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C13H9FN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

QTHGZLNGNJUDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)F

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family, characterized by its fused ring structure that incorporates both pyrrole and pyridine moieties. The presence of a fluorine atom at the 5-position and a phenyl group at the 2-position contributes to its unique chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential as a pharmacological agent.

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical transformations typical of pyrrolo[2,3-b]pyridines. These include:

  • Electrophilic Aromatic Substitution: The compound can react with electrophiles at the aromatic positions, particularly the phenyl group.
  • Nitration and Halogenation: It can be nitrated or halogenated at various positions, although specific studies on this compound may vary.
  • Reactions with Aldehydes: Similar to other pyrrolo derivatives, it can react with aldehydes to form Mannich bases or other derivatives, particularly at the 3-position of the pyrrole ring .

Research indicates that 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers; thus, compounds targeting them are of great therapeutic interest. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory effects against FGFR1, FGFR2, and FGFR3, making them potential candidates for cancer therapy .

The synthesis of 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:

  • Formation of the Pyrrolo Framework: The initial step may involve cyclization reactions of appropriate precursors that contain both pyrrole and pyridine functionalities.
  • Substitution Reactions: The introduction of the fluorine atom can be achieved through fluorination reactions using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents.
  • Phenyl Group Introduction: The phenyl group can be introduced via electrophilic substitution or coupling reactions with aryl halides or boronic acids under suitable conditions .

Studies involving 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine often focus on its interactions with FGFRs. Molecular docking studies have indicated that this compound binds effectively within the ATP-binding site of FGFRs, forming critical hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity. This mechanism is essential for designing more potent analogs with improved selectivity and efficacy against cancer cell lines .

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with several similar compounds within the pyrrolo family:

Compound NameStructureKey Features
5-Fluoro-1H-pyrrolo[2,3-b]pyridineStructureLacks phenyl group; potential as an FGFR inhibitor
4-Hydroxy-1H-pyrrolo[2,3-b]pyridineStructureHydroxy group at position 4; different biological profile
1H-Pyrrolo[2,3-b]quinolineStructureContains quinoline structure; distinct pharmacological properties

Uniqueness

The uniqueness of 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern which enhances its binding affinity for FGFRs compared to other derivatives. Its fluorine atom contributes to increased lipophilicity and metabolic stability, which are advantageous for drug development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.07497646 g/mol

Monoisotopic Mass

212.07497646 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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